molecular formula C10H13N3O3S B2525963 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide CAS No. 926273-24-7

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B2525963
CAS No.: 926273-24-7
M. Wt: 255.29
InChI Key: WYMPQKYRTZUHPS-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is a complex organic compound that features a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxymethyl and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation, which involves the reaction of the benzimidazole derivative with formaldehyde in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxymethylated benzimidazole with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in biochemical assays to study enzyme inhibition or as a probe to investigate biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and sulfonamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-1H-benzimidazole-5-sulfonamide
  • N,N-dimethyl-1H-benzimidazole-5-sulfonamide
  • 2-(hydroxymethyl)-N-methyl-1H-benzimidazole-5-sulfonamide

Uniqueness

2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide is unique due to the presence of both hydroxymethyl and N,N-dimethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMPQKYRTZUHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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